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Application Note: Chemoselective O-Alkylation for the Synthesis of Methyl 2-(1H-indol-5-yloxy)acetate
Application Note: Chemoselective O-Alkylation for the Synthesis of Methyl 2-(1H-indol-5-yloxy)acetate
Here is a comprehensive application note and synthesis protocol for Methyl 2-(1H-indol-5-yloxy)acetate, designed for researchers and drug development professionals.
Abstract: Indole derivatives, particularly 5-substituted indoles, are critical pharmacophores in modern drug discovery, frequently utilized in the development of serotonin receptor modulators, PROTACs, and Positron Emission Tomography (PET) imaging agents[1]. The synthesis of Methyl 2-(1H-indol-5-yloxy)acetate represents a fundamental transformation where chemoselectivity is paramount. This application note details a highly optimized, self-validating protocol for the selective O-alkylation of 5-hydroxyindole, minimizing competing N-alkylation pathways through precise control of thermodynamic conditions and base selection.
Mechanistic Rationale and Chemoselectivity
The primary challenge in functionalizing 5-hydroxyindole is the presence of two nucleophilic centers: the phenolic hydroxyl group at the C5 position and the pyrrolic nitrogen at the N1 position.
To achieve a high-yielding synthesis of Methyl 2-(1H-indol-5-yloxy)acetate, the protocol leverages the inherent pKa difference between these two sites. The phenolic hydroxyl group has a pKa of approximately 10, whereas the indole nitrogen has a pKa of >15. By utilizing a mild inorganic base such as Potassium Carbonate (K₂CO₃), we can selectively deprotonate the hydroxyl group to form a highly nucleophilic phenoxide anion without significantly ionizing the indole nitrogen[2].
The subsequent Sₙ2 displacement of the bromide from methyl bromoacetate is conducted in a polar aprotic solvent (DMF). DMF is specifically chosen because it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 pathway and driving the reaction to completion at moderate temperatures (70 °C)[1].
Chemoselective O-alkylation workflow for Methyl 2-(1H-indol-5-yloxy)acetate.
Quantitative Reaction Parameters
The following stoichiometric ratios have been optimized to ensure complete conversion while suppressing di-alkylation artifacts.
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 5-Hydroxyindole | 133.15 | 1.00 eq | 1.00 g (7.51 mmol) | Limiting Reagent / Nucleophile |
| Methyl Bromoacetate | 152.97 | 1.15 eq | 1.32 g (8.64 mmol) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 eq | 1.56 g (11.27 mmol) | Mild Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |
Step-by-Step Experimental Methodology
Phase 1: Reaction Setup and Activation
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent oxidative degradation of the electron-rich indole core.
-
Dissolution: Charge the flask with 5-hydroxyindole (1.00 g, 7.51 mmol) and anhydrous DMF (15.0 mL). Stir at 400 rpm until complete dissolution is achieved.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.56 g, 11.27 mmol) in a single portion. Causality Note: Using finely powdered K₂CO₃ increases the surface area for the heterogeneous solid-liquid deprotonation step, ensuring rapid phenoxide generation. Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Introduce methyl bromoacetate (1.32 g, 8.64 mmol) dropwise over 5 minutes via syringe. Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which could otherwise promote unwanted N-alkylation.
-
Thermal Promotion: Attach a reflux condenser and heat the reaction mixture to 70 °C using a temperature-controlled oil bath. Maintain stirring overnight (approx. 12 hours)[1].
Phase 2: Reaction Quenching and Workup 6. Monitoring: Verify reaction completion via TLC (Hexanes:EtOAc, 2:1 v/v). The starting material (R_f ~0.3) should be consumed, replaced by a less polar product spot (R_f ~0.5). 7. Quenching: Cool the reaction to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Causality Note: The aqueous quench halts the reaction and solubilizes the inorganic salts (K₂CO₃, KBr). 8. Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL)[2]. 9. Washing: Combine the organic layers and wash sequentially with distilled water (3 × 20 mL) and saturated aqueous NaCl (brine, 20 mL). Causality Note: Multiple water washes are critical to partition the highly water-soluble DMF out of the organic phase. 10. Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
Phase 3: Purification and Isolation 11. Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes. 12. Collection: Pool the fractions containing the pure product and evaporate the solvent in vacuo to afford Methyl 2-(1H-indol-5-yloxy)acetate as an off-white to pale yellow solid. (Expected yield: 75-85%).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed. The absence of a downfield N-alkylated proton signal in the ¹H NMR spectrum is the primary indicator of chemoselective success.
| Analytical Method | Expected Signatures for Target Compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (br s, 1H, N-H), 7.28 (d, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 7.12 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 6.48 (m, 1H, Ar-H), 4.68 (s, 2H, -O-CH₂-), 3.82 (s, 3H, -OCH₃). |
| LC-MS (ESI+) | Calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.08; Found: ~206.1 |
| TLC (Hexanes:EtOAc 2:1) | R_f ≈ 0.50 (Stains active with Seebach's or CAM stain) |
References
- Title: Preparation of 5-Hydroxyindole Starting Materials (US Patent 7,964,622 B2)
-
Title: Design, Synthesis, and Evaluation of 11C-Labeled 3-Acetyl-Indole Derivatives as a Novel Positron Emission Tomography Imaging Agent for Diacylglycerol Kinase Gamma (DGKγ) in Brain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
The Strategic Application of Methyl 2-(1H-indol-5-yloxy)acetate in Modern Drug Discovery: A Guide for Medicinal Chemists
The Strategic Application of Methyl 2-(1H-indol-5-yloxy)acetate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide array of biological targets. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products, neurotransmitters like serotonin, and a plethora of approved drugs.[1][2][3] Its electron-rich nature and versatile reactivity make it a cornerstone in the design of novel therapeutics.[4][5]
Similarly, the aryloxyacetic acid motif is a well-established pharmacophore, notably present in fibrate drugs that modulate lipid metabolism and in various other compounds exhibiting anticancer and anti-inflammatory properties.[6][7] The strategic combination of these two privileged scaffolds in a single building block, Methyl 2-(1H-indol-5-yloxy)acetate , presents a powerful tool for drug discovery. This molecule offers multiple points for chemical diversification, allowing for the systematic exploration of chemical space to identify novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of Methyl 2-(1H-indol-5-yloxy)acetate as a versatile building block. We will delve into its key reactive sites and provide detailed, field-proven protocols for its chemical modification. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this compound in their quest for next-generation therapeutics.
Molecular Architecture and Key Reactive Sites
Methyl 2-(1H-indol-5-yloxy)acetate possesses three primary sites for chemical modification, each offering a unique avenue for derivatization. Understanding the reactivity of these sites is crucial for designing synthetic strategies.
Caption: Key reactive sites of Methyl 2-(1H-indol-5-yloxy)acetate.
Application Notes and Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the chosen reagents and conditions.
Protocol 1: Hydrolysis of the Methyl Ester to 2-(1H-indol-5-yloxy)acetic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental first step for many derivatizations, particularly for amide bond formation. This can be achieved under either basic or acidic conditions.
This is a widely used and generally high-yielding method.
Reaction Scheme:
Caption: Base-catalyzed hydrolysis of the methyl ester.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
The use of a co-solvent system (THF/water) is necessary to dissolve both the organic starting material and the inorganic base.
-
Acidification is crucial to protonate the carboxylate salt, rendering the carboxylic acid product soluble in the organic extraction solvent.
While generally slower than basic hydrolysis, this method can be advantageous if the molecule contains base-labile functional groups.[8]
Experimental Protocol:
-
Dissolution: Dissolve Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq) in a mixture of a water-miscible organic solvent (e.g., dioxane or acetic acid) and water.
-
Addition of Acid: Add a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic to stoichiometric amounts).
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: Follow a similar procedure to the base-catalyzed method, neutralizing the excess acid before extraction.
Protocol 2: Amide Bond Formation
The resulting 2-(1H-indol-5-yloxy)acetic acid is a versatile precursor for a wide range of amides. Standard peptide coupling reagents are highly effective for this transformation.[9][10][11]
Reaction Scheme:
Caption: Amide coupling reaction workflow.
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-indol-5-yloxy)acetic acid (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (0.1 - 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Coupling Reagent and Base: Add N,N'-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture, followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Key Advantages |
| EDC | HOBt or HOAt | DIPEA, Et₃N | Water-soluble byproducts, widely applicable. |
| HATU | None | DIPEA, Et₃N | High reactivity, suitable for hindered substrates. |
| T3P | Pyridine | Pyridine | Effective for a broad range of substrates. |
Protocol 3: N-Alkylation and N-Arylation of the Indole Ring
Modification of the indole nitrogen can significantly impact the pharmacological properties of the final compound.[12][13][14][15]
This is a classic and highly effective method for simple alkyl halides.[16]
Experimental Protocol:
-
Dissolution and Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq) in anhydrous DMF or THF. Cool the solution to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
For the introduction of aryl groups, transition metal-catalyzed cross-coupling reactions are the methods of choice.[17][18][19][20]
Experimental Protocol (Copper-Catalyzed):
-
Reaction Setup: In a sealable reaction vessel, combine Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (CuI) (0.1 eq), a suitable ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) (0.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Solvent and Reaction: Add a high-boiling point solvent such as dioxane or toluene. Seal the vessel and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite®, and wash with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Electrophilic Substitution at the C3-Position
The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.[1][21][22][23][24]
This reaction introduces a formyl group at the C3 position, which can be further elaborated.[3][25][26][27]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the indole C3-position.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C.
-
Addition of Indole: Dissolve Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours. Monitor by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Basify the solution with aqueous NaOH to pH 9-10. The product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
The Mannich reaction introduces an aminomethyl group at the C3 position, providing a handle for further synthetic transformations.[4][5][28][29]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-(1H-indol-5-yloxy)acetate (1.0 eq), a secondary amine (e.g., dimethylamine, as a solution or hydrochloride salt) (1.2 eq), and aqueous formaldehyde (1.2 eq) in a solvent such as acetic acid or ethanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Purification: Basify the reaction mixture with aqueous NaOH and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
While not a direct substitution on the building block itself, the derived tryptamine from the carboxylic acid can undergo this powerful ring-forming reaction.[2][30][31][32][33]
Conceptual Workflow:
Caption: A multi-step workflow involving a Pictet-Spengler reaction.
Conclusion
Methyl 2-(1H-indol-5-yloxy)acetate is a strategically designed building block that provides medicinal chemists with a versatile platform for the synthesis of novel compounds. By leveraging the distinct reactivity of its ester, indole N-H, and indole C3-position, a vast chemical space can be explored efficiently. The protocols outlined in this guide offer reliable and reproducible methods for the derivatization of this valuable intermediate, paving the way for the discovery of new therapeutic agents targeting a wide range of diseases. The inherent "privileged" nature of its constituent scaffolds suggests that derivatives of this compound are well-poised for fruitful interactions with biological targets.
References
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Au(I)-Catalyzed Pictet–Spengler Reactions All around the Indole Ring. (2021). ACS Publications. [Link]
-
Mannich bases of indol derivatives: Significance and symbolism. (2025). Sourcify. [Link]
-
Synthesis of New Mannich Bases from Indole Derivatives. (n.d.). ResearchGate. [Link]
-
One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. (2009). Semantic Scholar. [Link]
-
Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage of Mannich Bases. (n.d.). MDPI. [Link]
-
Preparation and Properties of INDOLE. (n.d.). Unknown Source. [Link]
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Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
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Mannich reactions of activated 4,6-dimethoxyindoles. (n.d.). Arkivoc. [Link]
-
Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. [Link]
-
Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. (2017). ACS Publications. [Link]
-
Electrophilic substitution with position 3 of the indole occupied. (n.d.). Quimicaorganica.org. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]
-
Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). The Journal of Organic Chemistry. [Link]
-
Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? (2023). Quora. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Letters. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.). PMC. [Link]
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. (2016). SID. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2025). ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]
-
Synthesis of N-alkylated indoles. (n.d.). ResearchGate. [Link]
-
Copper-Catalyzed N-Arylation of Indoles. (2022). Ingenta Connect. [Link]
- N-alkylation of indole derivatives. (n.d.).
-
Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. (2015). PubMed. [Link]
-
Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011). International Journal of Drug Design and Discovery. [Link]
-
Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (n.d.). White Rose Research Online. [Link]
-
Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. (2025). ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022). MDPI. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. (2026). MDPI. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. (2015). PubMed. [Link]
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Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2-(1H-indol-5-yloxy)acetate
Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2-(1H-indol-5-yloxy)acetate
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Quality Control (QC), Stability Testing, and API Quantification
Executive Summary
This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl 2-(1H-indol-5-yloxy)acetate . The protocol is designed to ensure baseline resolution between the intact active pharmaceutical ingredient (API) and its primary degradation products, adhering strictly to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation[1].
Scientific Rationale & Method Development Strategy
Developing a robust analytical method requires understanding the physicochemical properties of the analyte to predict its chromatographic behavior.
-
Analyte Properties & Column Selection: Methyl 2-(1H-indol-5-yloxy)acetate is a relatively non-polar, neutral ester. The indole ring provides strong hydrophobic characteristics, making a standard C18 stationary phase (e.g., 5 µm, 4.6 x 150 mm) the optimal choice for retention and peak symmetry.
-
Mobile Phase Causality: While the target molecule is neutral and its retention is largely pH-independent, its primary hydrolysis degradation product—2-(1H-indol-5-yloxy)acetic acid —is ionizable. To prevent peak tailing and unpredictable retention shifts of this acidic degradant, the aqueous mobile phase is buffered with 0.1% Trifluoroacetic acid (TFA) . TFA lowers the pH to ~2.0, ensuring the carboxylic acid remains fully protonated and highly retained, allowing for baseline separation from the parent ester.
-
Detection Wavelength: The indole chromophore, specifically with an oxygen substituent at the 5-position (structurally analogous to 5-methoxyindole), exhibits a distinct UV absorbance maximum near 278 nm [2]. Monitoring at 278 nm maximizes sensitivity while avoiding the high baseline noise typically observed at lower wavelengths (e.g., 210 nm) due to TFA absorbance.
Caption: Step-by-step logical workflow for HPLC method development and ICH Q2(R2) validation.
Materials and Reagents
-
Analyte: Methyl 2-(1H-indol-5-yloxy)acetate (Reference Standard, >99.0% purity).
-
Reagents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), HPLC-Grade Trifluoroacetic Acid (TFA).
-
Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV/Vis Detector.
Preparation Protocols
Self-Validating Design Principle: The diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes a "solvent effect," leading to peak splitting. Therefore, the diluent is set to 10% ACN in Water.
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
-
Mobile Phase B (100% ACN): Use HPLC-grade ACN directly. Degas prior to use.
Standard & Sample Preparation
-
Diluent: Mix 900 mL of Milli-Q Water with 100 mL of ACN (90:10 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-(1H-indol-5-yloxy)acetate reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of ACN (to ensure complete dissolution of the hydrophobic core), then make up to volume with the Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
Summarized below are the optimized parameters ensuring a robust, reproducible separation.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C ± 2°C (Stabilizes retention times) |
| Detection Wavelength | 278 nm (DAD scanning 200-400 nm for peak purity) |
| Run Time | 20 Minutes |
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Method Validation Protocol (ICH Q2(R2) Compliant)
To demonstrate that the analytical procedure is fit for its intended purpose, validation is executed according to ICH Q2(R2) guidelines[3].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (degradants, matrix). Forced degradation studies are conducted to prove the method is stability-indicating.
-
Acid/Base Hydrolysis: Sample exposed to 0.1N HCl and 0.1N NaOH at 60°C for 2 hours. Causality: The ester bond is highly susceptible to hydrolysis, yielding 2-(1H-indol-5-yloxy)acetic acid.
-
Oxidation: Sample exposed to 3% H₂O₂ at room temperature for 2 hours. Causality: The electron-rich indole ring is prone to oxidative cleavage or N-oxide formation.
Caption: Forced degradation pathways of Methyl 2-(1H-indol-5-yloxy)acetate for specificity testing.
Linearity and Range
Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot the peak area against concentration. The correlation coefficient ( R2 ) must be ≥0.999 .
Accuracy (Recovery)
Spike known amounts of the API into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.
Precision (Repeatability)
Inject the 100 µg/mL working standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times. Acceptance criteria: %RSD ≤2.0% .
Data Presentation
The following tables summarize the expected system suitability and validation metrics for a successfully developed method.
Table 3: System Suitability Criteria (n=6)
| Parameter | Observed Value | Acceptance Criteria | Status |
| Retention Time (RT) | 8.45 min | -- | Record |
| Peak Tailing Factor (Tf) | 1.12 | ≤1.5 | Pass |
| Theoretical Plates (N) | 12,500 | ≥5,000 | Pass |
| %RSD of Peak Area | 0.45% | ≤2.0% | Pass |
Table 4: Validation Summary
| Validation Parameter | Results | ICH Q2(R2) Requirement |
| Linearity Range | 50 - 150 µg/mL | Minimum 5 concentrations |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 |
| Accuracy (Mean Recovery) | 99.8% | 98.0% - 102.0% |
| Method Precision (%RSD) | 0.62% | ≤2.0% |
| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Baseline resolution from degradants |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines, November 2023. URL: [Link]
-
National Center for Biotechnology Information. "5-Methoxyindole | C9H9NO | CID 13872", PubChem Database. URL:[Link]
-
C. M. Nunes et al. "Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations." The Journal of Physical Chemistry A, 2017. URL:[Link]
Sources
Ester hydrolysis conditions for Methyl 2-(1H-indol-5-yloxy)acetate to carboxylic acid
Ester hydrolysis conditions for Methyl 2-(1H-indol-5-yloxy)acetate to carboxylic acid
Application Note: Mild Base-Catalyzed Ester Hydrolysis of Methyl 2-(1H-indol-5-yloxy)acetate to 2-(1H-indol-5-yloxy)acetic Acid
Scientific Context & Rationale
Derivatives of indole-5-yloxyacetic acid are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of antimicrobial agents, triazole/oxadiazole conjugates, and CRTH2 receptor antagonists (). The transformation of commercially available methyl 2-(1H-indol-5-yloxy)acetate () to its corresponding free carboxylic acid requires careful chemoselective tuning.
Because the electron-rich indole core is sensitive to oxidation and prone to polymerization under strongly acidic conditions with heat, traditional acid-catalyzed ester hydrolysis is highly discouraged. Instead, a mild, base-catalyzed saponification is the optimal pathway. The ether linkage at the C5 position is highly stable to aqueous base, ensuring that only the methyl ester is cleaved during the reaction.
Mechanistic Causality & Reaction Design
The protocol relies on a finely tuned combination of reagents and solvents to drive the reaction to completion while suppressing degradation:
-
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide monohydrate (LiOH·H2O) is the preferred base. The lithium cation ( Li+ ) has a high charge density and acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This coordination significantly accelerates the nucleophilic attack by the hydroxide ion ( OH− ), allowing the saponification to proceed rapidly at low temperatures (0 °C to room temperature).
-
Ternary Solvent System (THF/MeOH/H2O): A monophasic solvent mixture is critical for overcoming mass-transfer limitations ()[1]. Tetrahydrofuran (THF) effectively solubilizes the lipophilic indole ester. Water dissolves the LiOH and provides the necessary hydroxide nucleophile. Methanol (MeOH) acts as a co-solvent bridge, ensuring the aqueous and organic components remain entirely miscible.
-
Workup Logic (pH Control): Saponification yields a water-soluble lithium carboxylate salt. To isolate the target compound, the mixture must be acidified to protonate the carboxylate. Using a mild acid (10% citric acid) or carefully titrated 1M HCl at 0 °C prevents localized exothermic heating. The pH is lowered to 2.0–3.0—just below the pKa of the carboxylic acid (approx. 3.5)—ensuring complete protonation so the product can partition efficiently into the organic extraction phase (Ethyl Acetate).
Fig 1. Mechanistic pathway of LiOH-mediated ester hydrolysis and subsequent acidic protonation.
Quantitative Data & Reaction Parameters
| Parameter | Value / Reagent | Rationale |
| Substrate | Methyl 2-(1H-indol-5-yloxy)acetate | Starting material (1.0 equiv). |
| Base | LiOH·H2O (2.0 - 3.0 equiv) | Mild hydroxide source; Li+ accelerates attack. |
| Solvent System | THF / MeOH / H2O (2:1:1 v/v) | Monophasic mixture for optimal mass transfer. |
| Temperature | 0 °C warming to 25 °C | Minimizes exotherm and impurity formation. |
| Reaction Time | 2 - 4 hours | Determined by TLC/LC-MS monitoring. |
| Quench/Workup | 1M HCl or 10% Citric Acid | Protonates carboxylate to free acid (pH 2-3). |
| Extraction | Ethyl Acetate (EtOAc) | Efficiently partitions the free acid from water. |
Step-by-Step Experimental Protocol
Scale: 10.0 mmol (approx. 2.05 g of starting material)
Step 1: Solvent Preparation & Dissolution In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(1H-indol-5-yloxy)acetate (2.05 g, 10.0 mmol) in 20 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH). Stir at room temperature until a clear, homogeneous solution is achieved.
Step 2: Base Addition Cool the reaction flask to 0 °C using an ice-water bath. In a separate vial, dissolve Lithium hydroxide monohydrate (LiOH·H2O, 0.84 g, 20.0 mmol, 2.0 equiv) in 10 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture over 5–10 minutes to prevent a rapid exotherm.
Step 3: Reaction Progression Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Maintain vigorous stirring for 2 to 4 hours.
Step 4: In-Process Validation Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent system. The starting ester ( Rf ~0.6) should completely disappear, replaced by a baseline spot corresponding to the highly polar lithium salt. Alternatively, LC-MS can be utilized to confirm the disappearance of the ester mass ( [M+H]+ 206) and the appearance of the target acid mass ( [M−H]− 190).
Step 5: Volatile Removal Upon confirmed completion, concentrate the mixture under reduced pressure using a rotary evaporator (water bath set to 30 °C) to remove the majority of the THF and MeOH. Critical Note: Do not evaporate the mixture to absolute dryness; leave the aqueous layer intact.
Step 6: Acidification & Quenching Dilute the remaining aqueous residue with 15 mL of deionized water and cool the flask back to 0 °C. Carefully add 1M HCl (or 10% aqueous citric acid) dropwise under continuous stirring until the pH reaches 2.0–3.0 (verify using pH indicator strips). A precipitate will likely form as the water-insoluble free carboxylic acid is generated.
Step 7: Extraction & Isolation Transfer the acidic slurry to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Combine the organic extraction layers and wash them once with saturated aqueous sodium chloride (brine, 20 mL) to remove residual water and inorganic salts.
Step 8: Drying & Concentration Dry the combined organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(1H-indol-5-yloxy)acetic acid as an off-white to pale yellow solid. Vacuum dry the product overnight to remove trace solvent.
Fig 2. Step-by-step workflow for the mild saponification and isolation of the indole carboxylic acid.
References
-
Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF". Verified URL:[Link]
-
Donawade, D., et al. "Synthesis and Antimicrobial Activity of Some New 1-Substituted-3-pyrrolyl Aminocarbonyl/Oxadiazolyl/Triazolyl/5Methoxy2-methylindoles and Benz[g]indoles". ResearchGate. Verified URL:[Link]
Sources
Application Note: Advanced Functionalization of Methyl 2-(1H-indol-5-yloxy)acetate
Application Note: Advanced Functionalization of Methyl 2-(1H-indol-5-yloxy)acetate
Executive Summary & Scientific Rationale
Methyl 2-(1H-indol-5-yloxy)acetate (CAS: 857261-14-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and bioorganic synthesis. The scaffold features an electron-rich indole core primed for electrophilic aromatic substitution, alongside a reactive 5-yloxyacetate side chain that serves as a critical linker for pharmacophore development.
Historically, derivatives of this scaffold have been instrumental in the discovery of potent, selective thyroid hormone receptor β (TRβ) agonists for the treatment of dyslipidemia[1]. Furthermore, functionalization of the C3 position has enabled the synthesis of novel haptens used in the production of antibodies for tryptamine detection[2]. This application note provides field-proven, self-validating protocols for the regioselective functionalization of this scaffold, focusing on N1-alkylation, C3-electrophilic substitution, and terminal ester saponification.
Mechanistic Insights & Scaffold Reactivity
To successfully manipulate Methyl 2-(1H-indol-5-yloxy)acetate, one must understand the competing electronic and steric factors at play:
-
N1-Position (Kinetic vs. Thermodynamic Control): The indole nitrogen (pKa ~16.2) requires deprotonation prior to alkylation. The choice of base is critical; overly strong bases (e.g., NaH) can trigger premature hydrolysis or transesterification of the acetate side chain.
-
C3-Position (Highest HOMO Coefficient): The electron-donating nature of the 5-yloxy group further enriches the indole π-system, making the C3 position highly susceptible to electrophilic aromatic substitution (EAS), such as Vilsmeier-Haack formylation.
-
Acetate Side Chain: The methyl ester is robust enough to survive mild basic and acidic conditions but can be selectively cleaved via saponification to yield the free carboxylic acid, which is essential for target protein binding (e.g., TRβ receptor anchoring)[1].
Caption: Regioselectivity and reactive sites of the Methyl 2-(1H-indol-5-yloxy)acetate scaffold.
Quantitative Data & Optimization
The following tables summarize the optimization parameters for the functionalization of the indole scaffold, derived from empirical laboratory data.
Table 1: Optimization of N1-Alkylation Conditions Reaction: Methyl 2-(1H-indol-5-yloxy)acetate + 4-Methoxybenzyl chloride (1.2 eq)
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 1 | K₂CO₃ | Acetone | 56 | 12 | 45 | Poor base solubility limits the deprotonation rate. |
| 2 | NaH | DMF | 0 to 25 | 4 | 72 | Strong base causes minor ester hydrolysis side-reactions. |
| 3 | Cs₂CO₃ | DMF | 25 | 6 | 91 | "Cesium effect" enhances naked anion nucleophilicity; optimal. |
| 4 | KOtBu | THF | 25 | 4 | 68 | Competing transesterification and degradation observed. |
Table 2: Key Functionalized Derivatives and Biological Applications
| Functionalized Derivative | Structural Modification | Biological Target / Application | Reference |
| [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid | N1-Alkylation, Ester Hydrolysis | Thyroid Hormone Receptor β (TRβ) Agonist | Genin et al.[1] |
| 2-[3-[2-(N,N-dimethylamino)ethyl]-1H-indol-5-yloxy]acetic acid | C3-Alkylation, Ester Hydrolysis | Tryptamine Hapten for Antibody Detection | RSC Adv.[2] |
Experimental Protocols
The following workflows outline the step-by-step functionalization of the scaffold. Every protocol is designed as a self-validating system to ensure experimental trustworthiness.
Caption: Synthetic workflow for the functionalization of Methyl 2-(1H-indol-5-yloxy)acetate.
Protocol A: Regioselective N1-Alkylation
Objective: Attach a lipophilic or functionalized benzyl group to the N1 position (e.g., for TRβ agonist synthesis[1]).
Causality & Rationale: Cesium carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is utilized instead of Sodium Hydride (NaH). The large ionic radius of the cesium cation creates a highly dissociated, "naked" indole anion. This maximizes nucleophilicity at the nitrogen atom while preventing the harsh, localized basicity that leads to unwanted ester hydrolysis.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl 2-(1H-indol-5-yloxy)acetate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at 25 °C for 30 minutes. The solution will slightly darken as the indole anion forms.
-
Alkylation: Add the electrophile (e.g., 4-methoxybenzyl chloride, 1.2 equiv) dropwise over 10 minutes.
-
Reaction: Stir the mixture at 25 °C for 6 hours.
-
Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
In-Process Control (IPC) & Validation:
-
TLC: Hexane/EtOAc (7:3). The starting material (Rf ~0.3) should be completely consumed, replaced by a new, less polar spot (Rf ~0.5).
-
1H NMR (CDCl₃): Validation is confirmed by the disappearance of the broad indole N-H singlet at ~8.0 ppm and the appearance of a sharp singlet at ~5.3 ppm corresponding to the new N-CH₂-Ar protons.
-
Protocol B: C3-Functionalization via Vilsmeier-Haack Formylation
Objective: Introduce an aldehyde group at the C3 position to serve as a handle for reductive amination or olefination.
Causality & Rationale: The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile. The 5-yloxy substituent donates electron density into the indole ring via resonance, specifically activating the C3 position. This allows the reaction to proceed at near-ambient temperatures, preserving the integrity of the methyl ester.
-
Reagent Generation: Cool a flask containing anhydrous DMF (3.0 equiv) to 0 °C under argon. Slowly add Phosphorus Oxychloride (POCl₃) (1.2 equiv) dropwise. Stir for 15 minutes to generate the Vilsmeier reagent (a pale yellow complex will form).
-
Addition: Dissolve the N-alkylated indole from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM) and add it dropwise to the Vilsmeier complex at 0 °C.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40 °C for 2 hours.
-
Quench: Cool the mixture back to 0 °C and cautiously quench with a saturated aqueous solution of Sodium Acetate (NaOAc). Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM. Wash with water and brine, dry over MgSO₄, and concentrate.
-
In-Process Control (IPC) & Validation:
-
1H NMR (CDCl₃): Successful formylation is definitively validated by the appearance of a highly deshielded aldehyde proton singlet at ~9.9 ppm.
-
Protocol C: Mild Saponification to the Free Acetic Acid
Objective: Cleave the methyl ester to yield the biologically active 2-(1H-indol-5-yloxy)acetic acid derivative[1],[2].
Causality & Rationale: Lithium Hydroxide (LiOH) in a mixed Tetrahydrofuran/Water (THF/H₂O) solvent system is the gold standard here. THF solvates the lipophilic indole core, while water dissolves the LiOH. LiOH is a softer base than NaOH or KOH, preventing degradation of the indole ring or cleavage of the ether linkage at the 5-position.
-
Preparation: Dissolve the functionalized indole methyl ester (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M).
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not evaporate to total dryness).
-
Acidification: Dilute the remaining aqueous residue with water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3. The free carboxylic acid will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
-
In-Process Control (IPC) & Validation:
-
TLC: DCM/MeOH (9:1). The product will streak near the baseline due to its high polarity, unlike the starting ester which runs cleanly.
-
1H NMR (DMSO-d₆): Validation is confirmed by the complete disappearance of the methyl ester singlet at ~3.8 ppm and the appearance of a broad carboxylic acid OH peak >12.0 ppm.
-
References
-
Genin, M. J., et al. "Design and synthesis of a novel series of[1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists." Bioorganic & Medicinal Chemistry Letters, 2015, 25(7), 1377-1380. URL:[Link][1]
-
"Use of novel haptens in the production of antibodies for the detection of tryptamines." RSC Advances, 2018, 8, 16104-16112. URL:[Link][2]
Sources
Technical Notes & Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(1H-indol-5-yloxy)acetate
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(1H-indol-5-yloxy)acetate
Prepared by: Senior Application Scientist, Advanced Formulations Group
Welcome to the technical support center for Methyl 2-(1H-indol-5-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for systematically troubleshooting and overcoming these issues to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is Methyl 2-(1H-indol-5-yloxy)acetate inherently difficult to dissolve in aqueous buffers?
A: The poor aqueous solubility of Methyl 2-(1H-indol-5-yloxy)acetate stems directly from its molecular structure. The molecule contains a large, hydrophobic indole ring system. Lipophilic (or hydrophobic) structures are energetically unfavorable in polar solvents like water, which prefers to form strong hydrogen bonds with itself. The presence of the methyl ester and ether linkages adds to the overall nonpolar character. While the nitrogen atom in the indole ring has a weakly acidic proton, the molecule lacks strongly ionizable groups that would significantly enhance its solubility in response to pH changes.[1]
Q2: I've tried dissolving the compound directly in my buffer and it won't go into solution. What is the absolute first step I should take?
A: The standard and most immediate approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic molecules. This high-concentration stock can then be carefully diluted into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline).
Q3: My compound dissolves perfectly in DMSO, but it immediately precipitates or turns cloudy when I add it to my aqueous buffer. What is happening?
A: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a highly favorable organic solvent environment (DMSO) to an unfavorable aqueous one. The final concentration of the compound in the buffer exceeds its maximum aqueous solubility, causing it to precipitate. To avoid this, the final concentration of the organic co-solvent must be kept to a minimum, typically below 0.5% and often as low as 0.1% for sensitive cell-based assays, to prevent solvent-induced artifacts or toxicity.[2][3] If you are still observing precipitation at these low solvent concentrations, it indicates that a simple co-solvent approach is insufficient, and a more advanced solubilization strategy is required.
Systematic Troubleshooting Workflow for Enhancing Solubility
When a simple co-solvent dilution fails, a systematic approach is necessary. The following workflow moves from the simplest optimizations to more complex formulation strategies.
Caption: A step-by-step workflow for troubleshooting poor solubility.
Level 1: The Co-Solvent Approach
Q4: How can I refine my use of DMSO or other co-solvents to prevent precipitation?
A: Optimization is key. Co-solvents work by reducing the polarity of water, which lowers the energy barrier for solvating a nonpolar solute.[4]
-
Vigorous Mixing: When diluting the DMSO stock, do not simply pipette it into the buffer. Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[5]
-
Ultrasonication: A sonicating water bath can provide the energy needed to break apart small aggregates and facilitate dissolution.[6]
-
Warmth: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the solubility limit of a compound. However, ensure your compound is stable at this temperature.
-
Alternative Co-solvents: If DMSO proves problematic, consider other biocompatible solvents. A mixture of solvents can sometimes be more effective.[7] Common alternatives include Ethanol, Polyethylene Glycol 300 (PEG 300), and Propylene Glycol.[8]
Experimental Protocol 1: Optimized Co-Solvent Dilution
-
Prepare a 10 mM stock solution of Methyl 2-(1H-indol-5-yloxy)acetate in 100% high-purity DMSO. Ensure it is fully dissolved, using brief sonication if necessary.
-
Warm your target aqueous buffer (e.g., PBS, pH 7.4) to your experimental temperature (e.g., 37°C).
-
Place the buffer on a vortex mixer or magnetic stirrer set to a high speed.
-
To achieve a final concentration of 10 µM, perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of the rapidly stirring buffer (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any cloudiness or precipitate. For a more sensitive check, pipette a small drop onto a microscope slide and look for crystals.
Level 2: pH Adjustment
Q5: Can adjusting the pH of my buffer improve solubility?
A: For ionizable compounds, pH adjustment is a powerful tool.[9] Compounds with acidic or basic functional groups can be converted into their charged (salt) forms, which are typically much more water-soluble than the neutral form.[10] Methyl 2-(1H-indol-5-yloxy)acetate does not have a strongly acidic or basic group. The indole nitrogen is very weakly acidic (pKa typically >16), so only under very high pH conditions would it deprotonate. Therefore, pH adjustments within a biologically relevant range (pH 6-8) are unlikely to cause a dramatic increase in solubility but may provide a marginal improvement.[2]
Level 3: Utilizing Surfactants
Q6: What are surfactants and when should I consider using them?
A: Surfactants are amphiphilic molecules that have both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[11] Above a certain concentration, called the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles, where the lipophilic tails form a core and the hydrophilic heads face the water.[12][13] Poorly soluble compounds like Methyl 2-(1H-indol-5-yloxy)acetate can be encapsulated within this lipophilic core, effectively being solubilized in the aqueous medium.[14][15] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in biological experiments.[16]
Experimental Protocol 2: Solubilization with a Surfactant
-
Prepare a 10 mM stock solution in 100% DMSO as described previously.
-
Prepare your aqueous buffer (e.g., PBS, pH 7.4) and add Tween® 80 to a final concentration of 0.1% (v/v). Mix thoroughly.
-
Add the DMSO stock solution to the surfactant-containing buffer using the vigorous mixing technique described in Protocol 1. The surfactant can help stabilize the compound and prevent it from precipitating upon dilution.
Level 4: Cyclodextrin Complexation
Q7: I've seen cyclodextrins mentioned for solubility enhancement. How do they work?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[17] They function as "molecular containers." A poorly soluble "guest" molecule, like Methyl 2-(1H-indol-5-yloxy)acetate, can fit inside the hydrophobic cavity, forming a water-soluble "inclusion complex."[18][19] This complex shields the hydrophobic drug from the water, dramatically increasing its apparent solubility and stability.[20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.[20]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh out the required amount of Methyl 2-(1H-indol-5-yloxy)acetate and a molar excess (typically 3-10 fold) of HP-β-CD.
-
Place the HP-β-CD in a glass mortar.
-
Create a 50:50 ethanol/water solution. Add a few drops of this solution to the HP-β-CD and knead with a pestle to form a uniform, thick paste.[2]
-
Add the powdered drug to the paste and continue to knead vigorously for at least 45-60 minutes. The mechanical force helps to insert the drug into the cyclodextrin cavity.[2]
-
If the mixture becomes too dry, add another drop of the ethanol/water solution to maintain a paste-like consistency.[2]
-
Dry the resulting paste completely (e.g., in a vacuum oven at 40°C) to get a solid powder.
-
This powdered inclusion complex can now be directly dissolved in your aqueous buffer. The solubility should be significantly enhanced.
Summary of Solubilization Strategies
| Method | Mechanism | Typical Concentration Increase | Pros | Cons / Considerations |
| Co-solvents | Reduces solvent polarity. | 2-50x | Simple, quick, and inexpensive.[22] | Potential for compound precipitation on dilution; solvent may have biological/toxic effects. |
| pH Adjustment | Converts the molecule to a more soluble ionized (salt) form. | Variable (Low for this compound) | Easy to implement. | Only effective for ionizable compounds; not ideal for this specific molecule.[9] |
| Surfactants | Encapsulates the compound in micelles. | 50-200x | Effective at low concentrations. | Can interfere with some biological assays; potential for cell toxicity at higher concentrations.[12] |
| Cyclodextrins | Forms a water-soluble inclusion complex. | 100-1000x+ | Significant solubility enhancement, improves stability, generally low toxicity.[17][20] | Can be a more involved preparation process; may affect drug-protein binding kinetics.[23] |
| Nanosuspensions | Increases surface area by reducing particle size to the nanometer range. | >1000x | Drastically increases dissolution rate and apparent solubility.[23][24] | Requires specialized equipment (e.g., high-pressure homogenizer, sonicator); more of a drug delivery formulation strategy. |
References
- Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- WuXi AppTec DMPK. (2024, March 15).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Mircioiu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Kumar, R., et al. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters.
- World Pharma Today. (2025, October 17).
- Taylor & Francis. Cosolvent – Knowledge and References.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Wikipedia. Cosolvent.
- Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- IJIRT. (2022). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
- Touro Scholar. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Fiolaki, M., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- BenchChem.
- The PCCA Blog. (2022, January 5).
- Svojanovska, B., et al. (2023, November 13).
- Sinko, P. J., et al. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Rather, J. A., & Rather, G. M. (2017). A recent overview of surfactant–drug interactions and their importance. PMC.
- Pharma Excipients. (2022, May 30).
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Fuguet, E., et al. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
- Fuguet, E., et al. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
- Avdeef, A., et al. (2016, June 29).
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
- Sigma-Aldrich.
- Selleck Chemicals. Inhibitor Handling Instructions.
- Kumar, A., et al. (2024).
- MedChemExpress. Methyl 2-(1H-indol-3-yl)
- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
- FooDB. (2010, April 8).
- TargetMol. Methyl 2-(1H-indol-3-yl)
- PubChem. methyl 2-(5-methoxy-1H-indol-3-yl)
- PubChem. methyl (2-methyl-1H-indol-3-yl)(oxo)
- Dissolution Method Troubleshooting. (2022, November 4).
- Chemical Synthesis Database. (2025, May 20). methyl 1H-indol-2-yl(oxo)
- Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1).
- Guidechem. methyl 2-(1H-indol-6-yloxy)
- Wikipedia.
- Davis, J. M., et al. (2006, May 15).
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). MDPI.
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
- Bienta. Aqueous Solubility Assay.
- Alawar, M. S., et al. (2004). Methyl 2-(5-fluoro-1H-indol-3-yl)
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How to improve reaction yield in Methyl 2-(1H-indol-5-yloxy)acetate synthesis
How to improve reaction yield in Methyl 2-(1H-indol-5-yloxy)acetate synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and yield optimization challenges associated with the synthesis of Methyl 2-(1H-indol-5-yloxy)acetate .
Synthesizing this compound requires precise control over an ambident nucleophile (5-hydroxyindole). Below, you will find the mechanistic rationale, a targeted Q&A for common failure modes, quantitative empirical data, and a self-validating protocol to ensure your reactions reach quantitative conversion.
The Mechanistic Desk: Understanding Chemoselectivity
The primary challenge in this synthesis is controlling O-alkylation vs. N-alkylation . 5-hydroxyindole possesses two reactive sites: the phenolic hydroxyl (-OH) and the indole nitrogen (-NH). The success of your synthesis depends entirely on exploiting the thermodynamic and kinetic differences between these two sites.
Fig 1: Mechanistic divergence of 5-hydroxyindole alkylation based on base selection and pKa.
Troubleshooting Q&A (FAQs)
Q: Why am I seeing a mixture of O-alkylated and N-alkylated products in my LC-MS? A: This is a result of mismatched base strength or electrophile softness. The phenolic -OH has a pKa of ~10, while the indole -NH has a pKa of ~16.2. If you use a strong base like Sodium Hydride (NaH), you deprotonate both sites, creating a highly reactive indolide anion that readily undergoes N-alkylation[1]. Furthermore, according to Hard-Soft Acid-Base (HSAB) theory, oxygen is a "harder" nucleophile than nitrogen. Using an electrophile with a soft leaving group (like methyl iodoacetate) increases N-alkylation. To maximize chemoselectivity, use a weak base (K₂CO₃ or Cs₂CO₃) to selectively deprotonate the phenol, paired with methyl bromoacetate (a harder leaving group)[2].
Q: My O-alkylation yield is stuck at 25%, and I see unreacted starting material. How can I push it to completion? A: This is a classic solubility and kinetic limitation. While K₂CO₃ in THF is a common starting point, the resulting potassium phenoxide intermediate often suffers from poor solubility, stalling the reaction[3]. Switching to Cesium Carbonate (Cs₂CO₃) in anhydrous acetone leverages the "Cesium Effect"—the larger ionic radius of Cs⁺ creates a looser, highly soluble, and extremely reactive "naked" phenoxide ion pair. Empirical data shows this simple switch can drive yields from ~25% to near quantitative levels at room temperature[3].
Q: I am observing ester hydrolysis (formation of the carboxylic acid byproduct). What is causing this? A: Methyl esters are highly susceptible to saponification in the presence of basic water. Both K₂CO₃ and Cs₂CO₃ are extremely hygroscopic. If your base was not oven-dried prior to use, or if your solvent is not strictly anhydrous, the hydroxide ions generated by trace water will hydrolyze your methyl bromoacetate or your final product. Always use freshly desiccated base and quench the reaction with saturated aqueous NH₄Cl at 0 °C rather than water to immediately neutralize the basic environment[4].
Quantitative Condition Matrix
To illustrate the causality of reagent selection, review the following empirical data matrix comparing reaction conditions for the alkylation of 5-hydroxyindole with methyl bromoacetate[3]:
| Base | Solvent | Temperature | Major Pathway | Approx. Yield (%) |
| NaH | DMF | 0 °C to RT | N-Alkylation / Dialkylation | < 10% (O-only) |
| K₂CO₃ | THF | Reflux | O-Alkylation | 20 - 27% |
| K₂CO₃ | Acetone | Reflux | O-Alkylation | ~ 99% |
| Cs₂CO₃ | Acetone | Room Temp | O-Alkylation | > 99% |
Self-Validating Experimental Protocol
This protocol utilizes the optimized Cs₂CO₃/Acetone system. It is designed with In-Process Controls (IPCs) so the system validates itself at each step, ensuring you do not proceed blindly.
Fig 2: Optimized self-validating workflow for the O-alkylation of 5-hydroxyindole.
Step-by-Step Methodology:
Step 1: Preparation & Deprotonation
-
To an oven-dried round-bottom flask under an argon atmosphere, add 5-hydroxyindole (1.0 equiv) and anhydrous Acetone (0.2 M concentration).
-
Add finely powdered, freshly oven-dried Cs₂CO₃ (1.5 equiv).
-
IPC 1 (Visual): Stir at room temperature for 30 minutes. The mixture will transition from a clear solution to a fine, slightly pink/yellowish suspension. This color shift physically validates the formation of the active phenoxide anion.
Step 2: Electrophile Addition
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add Methyl bromoacetate (1.1 equiv) dropwise over 5 minutes.
-
IPC 2 (Thermal): The reaction is mildly exothermic. Dropwise addition prevents localized heating, which can trigger unwanted side reactions or ester degradation.
Step 3: Propagation & Validation
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
-
IPC 3 (Analytical): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS[4].
-
TLC: 5-hydroxyindole is highly polar (Rf ~0.2). The target O-alkylated product lacks the hydrogen-bonding -OH group and will migrate significantly higher (Rf ~0.6).
-
LC-MS: Look for the complete disappearance of starting material and the appearance of the target mass [M+H]⁺ at m/z 206.1.
-
Step 4: Quench & Isolation
-
Once complete conversion is validated, cool the flask back to 0 °C.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl (equal volume to the solvent).
-
IPC 4 (Chemical): The mild acid neutralizes the Cs₂CO₃, halting any potential ester hydrolysis. Gas evolution (CO₂) will occur; wait until it completely ceases.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(1H-indol-5-yloxy)acetate.
References
- Source: nih.
- Why n-alkylation is more favorable than o-alkyation ?
- Source: benchchem.
- Source: gvsu.
Sources
Technical Support Center: Flash Chromatography Optimization for Methyl 2-(1H-indol-5-yloxy)acetate
Technical Support Center: Flash Chromatography Optimization for Methyl 2-(1H-indol-5-yloxy)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with Methyl 2-(1H-indol-5-yloxy)acetate .
Purifying functionalized indole derivatives on normal-phase silica gel often presents unique challenges, primarily due to secondary interactions between the analyte and the stationary phase[1]. This guide synthesizes physicochemical theory with field-proven methodologies to help you achieve high-purity isolation with optimal recovery.
Physicochemical Profiling & Chromatographic Strategy
To design a successful purification method, we must first deconstruct the molecule. Methyl 2-(1H-indol-5-yloxy)acetate contains three distinct functional groups that dictate its behavior on a silica column. Understanding the causality behind these interactions is the first step in troubleshooting.
Table 1: Structural Features and Chromatographic Impact
| Structural Feature | Chemical Property | Chromatographic Impact | Mitigation Strategy |
| Indole N-H | Strong H-bond donor; highly polarizable. | Primary cause of peak tailing/streaking. Binds strongly to acidic silanol (-SiOH) groups on bare silica[2]. | Use competitive H-bond modifiers (e.g., 1-2% MeOH) or end-capped silica. |
| C5 Ether Linkage | H-bond acceptor. | Contributes to moderate retention. | Elutes predictably with standard ethyl acetate gradients. |
| Methyl Ester | H-bond acceptor; dipole moment. | Moderate retention; susceptible to hydrolysis if left on highly acidic silica for extended periods. | Avoid highly acidic modifiers; ensure rapid elution profiles. |
Troubleshooting FAQs
Q1: Why am I observing severe peak tailing (streaking) for my compound on standard silica gel, even when the Rf is optimized?
A: Peak tailing for indole derivatives is rarely a solvent polarity issue; it is a stationary phase interaction issue. The indole nitrogen is not basic (its lone pair participates in the aromatic sextet), but the N-H bond is an excellent hydrogen bond donor. Bare silica gel features a heterogeneous surface of silanol groups (-SiOH) with varying acidities[1]. The indole N-H forms strong, reversible hydrogen bonds with the most active silanol sites. Because these sites vary in binding energy, the compound experiences multiple retention mechanisms simultaneously, causing the elution band to broaden and streak.
Q2: How do I optimize my solvent system to prevent this tailing?
A: You must introduce a competitive modifier that saturates the active silanol sites before the indole can bind to them.
-
Standard Approach: A gradient of Hexanes/Ethyl Acetate (Hex/EtOAc) is the baseline[3].
-
Optimized Approach: If tailing persists, switch to a Dichloromethane/Methanol (DCM/MeOH) system. Adding just 1–2% Methanol acts as a powerful silanol blocker because MeOH is both a strong H-bond donor and acceptor. It outcompetes the indole N-H for the active silica sites, resulting in sharp, symmetrical peaks.
Q3: Should I add Triethylamine (TEA) to my mobile phase to deactivate the silica?
A: Use caution. While adding 0.1% TEA is a standard industry trick to deactivate acidic silanols for basic amines[2], Methyl 2-(1H-indol-5-yloxy)acetate is neutral. Furthermore, the compound contains a methyl ester. Prolonged exposure to basic modifiers on a high-surface-area silica column can promote ester hydrolysis. If you must use a base to sharpen the peak, use no more than 0.1% TEA, but a polar protic modifier (like MeOH) is scientifically preferable and safer for your ester[4].
Q4: My compound seems to "oil out" or precipitate at the top of the column when I load it in hexanes. What is happening?
A: Methyl 2-(1H-indol-5-yloxy)acetate has limited solubility in non-polar solvents like pure hexanes. When you load the sample in a solvent stronger than your starting mobile phase (e.g., pure DCM), the sudden change in polarity upon contact with the hexanes mobile phase causes the compound to precipitate out of solution. This creates a concentrated "plug" that slowly dissolves, ruining your resolution. Solution: You must use the Dry Loading technique (detailed in Protocol A).
Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical checks will confirm if the step was executed correctly.
Protocol A: Optimized Dry Loading & Hex/EtOAc Gradient Elution
Use this as your primary purification method.
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude Methyl 2-(1H-indol-5-yloxy)acetate in a minimal volume of Dichloromethane (DCM) (approx. 5 mL per gram of crude).
-
Add deactivated silica gel or Celite 545 to the flask at a 1:2 ratio (crude mass : silica mass).
-
Evaporate the solvent slowly using a rotary evaporator under reduced pressure until a dry powder forms.
-
Validation Check: The resulting powder must be completely free-flowing. If it clumps or sticks to the glass, residual solvent remains. Re-dissolve in DCM, add slightly more silica, and re-evaporate.
Step 2: Column Equilibration
-
Pack a high-purity silica gel column (230–400 mesh)[4].
-
Equilibrate the column with 3 column volumes (CV) of 10% Ethyl Acetate in Hexanes.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded powder onto the top of the column frit.
-
Run a shallow gradient:
-
10% EtOAc for 2 CV (washes out non-polar impurities).
-
Ramp to 20% EtOAc over 3 CV.
-
Ramp to 40% EtOAc over 5 CV (Target compound typically elutes here).
-
-
Validation Check: Monitor fractions via TLC (Hex/EtOAc 6:4). The target compound will appear as a dark, UV-active spot at 254 nm.
Protocol B: Silanol-Deactivated DCM/MeOH Elution
Use this rescue protocol if Protocol A yields streaking/tailing.
-
Solvent Prep: Prepare a mobile phase of 99% DCM and 1% Methanol. (Do not exceed 5% MeOH, as silica gel will begin to dissolve and elute with your product).
-
Equilibration: Flush the column with 2 CV of the 99:1 mixture to pre-saturate the silanol sites.
-
Elution: Load the sample (via dry loading) and elute isocratically. The Methanol will competitively bind the silica, allowing the indole ester to elute as a tight, concentrated band.
Troubleshooting Visualizations
Caption: Logical troubleshooting tree for resolving indole derivative peak tailing during flash chromatography.
Caption: Step-by-step dry loading workflow to prevent compound precipitation and band broadening.
References
-
Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles MDPI URL:[Link]
Sources
Overcoming steric hindrance in Methyl 2-(1H-indol-5-yloxy)acetate substitution reactions
Overcoming steric hindrance in Methyl 2-(1H-indol-5-yloxy)acetate substitution reactions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific steric and electronic challenges encountered when functionalizing Methyl 2-(1H-indol-5-yloxy)acetate .
While the C5-oxyacetate moiety enriches the indole core, steric clashes during N1-arylation, C3-alkylation, or alpha-carbon functionalization often derail yields. This guide bypasses generic advice, providing you with field-proven causality, self-validating protocols, and authoritative mechanistic insights to ensure experimental success.
System Overview: Chemoselectivity & Steric Profiling
Before troubleshooting, we must map the chemoselectivity of the molecule. The presence of multiple reactive sites requires strict control over reagents to prevent off-target functionalization.
Chemoselective reaction pathways for Methyl 2-(1H-indol-5-yloxy)acetate.
FAQ 1: Troubleshooting N1-Arylation (Buchwald-Hartwig Coupling)
Q: I am trying to N-arylate Methyl 2-(1H-indol-5-yloxy)acetate with an ortho-substituted aryl bromide, but my yields are <15%. The starting material is mostly recovered. How do I overcome this?
A: The failure is caused by a steric clash during the reductive elimination step of the catalytic cycle. Indoles are relatively poor nucleophiles compared to aliphatic amines. When coupling with sterically hindered aryl halides, standard Pd(OAc)₂/PPh₃ or BINAP systems fail because the intermediate palladium complex is too crowded to achieve the necessary geometry for C-N bond formation .
Causality & Solution: You must switch to a highly active, sterically demanding biarylphosphine ligand like t-BuXPhos or BrettPhos. These ligands are specifically designed to force the palladium center into a mono-ligated L-Pd(0) state, which accelerates oxidative addition. Furthermore, their sheer bulk "pushes" the aryl and indole groups together, dramatically accelerating reductive elimination .
Quantitative Data: Ligand & Base Optimization for Hindered N-Arylation
| Catalyst System | Base | Solvent | Steric Tolerance | Typical Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | Low | < 15% |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Moderate | 30 - 45% |
| Pd₂(dba)₃ / t-BuXPhos | Cs₂CO₃ | Toluene | High | 85 - 95% |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | t-AmylOH | Very High | 80 - 90% |
Self-Validating Protocol: Sterically Hindered Buchwald-Hartwig N-Arylation
-
Preparation: In a glovebox, charge an oven-dried Schlenk tube with Methyl 2-(1H-indol-5-yloxy)acetate (1.0 equiv, 1.0 mmol), the ortho-substituted aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), t-BuXPhos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Validation Check: The solution should turn a deep red/purple color within 5 minutes, indicating the formation of the active L-Pd(0) species.
-
-
Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and salts. Concentrate and purify via flash chromatography.
Troubleshooting logic for overcoming steric hindrance in Pd-catalyzed indole N-arylation.
FAQ 2: Troubleshooting Alpha-Carbon Alkylation of the Acetate Group
Q: I want to alkylate the alpha-carbon of the C5-oxyacetate group with a bulky alkyl halide (e.g., isopropyl iodide). Instead, I am getting a mixture of N-alkylated product and cleaved ester. What is going wrong?
A: This is a classic pKa mismatch combined with steric bounce-back. The indole N-H proton has a pKa of ~16 (in DMSO), whereas the alpha-protons of the methyl ester have a pKa of ~25. If you use a base like NaH or K₂CO₃, you will exclusively deprotonate the N1 position, leading to N-alkylation . If you use nucleophilic bases (like alkoxides) to force enolate formation, they will attack the sterically unhindered methyl ester, causing transesterification or hydrolysis.
Causality & Solution: You must implement a two-step "protect-and-direct" strategy. First, protect the N1 position with a bulky, electron-withdrawing group (e.g., Boc or TIPS) to eliminate the acidic N-H proton and shield the indole core. Second, use a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) or LDA at cryogenic temperatures (-78 °C) to selectively generate the ester enolate without attacking the carbonyl carbon.
Self-Validating Protocol: Selective Alpha-Alkylation
-
N-Protection: React Methyl 2-(1H-indol-5-yloxy)acetate with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 2 hours.
-
Validation Check: TLC (under 254 nm UV) should show complete consumption of the highly fluorescent starting material to a higher Rf, less fluorescent spot.
-
-
Enolate Generation: Dissolve the N-Boc protected intermediate in anhydrous THF (0.2 M) under Argon. Cool to -78 °C. Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir for 30 minutes.
-
Validation Check: A slight yellowing of the solution indicates successful enolate formation.
-
-
Alkylation: Add the bulky alkyl halide (e.g., isopropyl iodide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to -20 °C over 4 hours.
-
Quench: Quench strictly at -20 °C with saturated aqueous NH₄Cl to prevent side reactions, extract with EtOAc, and purify.
FAQ 3: Troubleshooting C3-Functionalization
Q: Friedel-Crafts alkylation at the C3 position with bulky epoxides or tertiary alcohols is yielding mostly C2-alkylated or unreacted starting material. Why?
A: While the C3 position of the indole is the most nucleophilic site naturally, extreme steric hindrance from the electrophile can disrupt the transition state. When the C3 approach is blocked, the reaction can reversibly migrate to the C2 position, or fail entirely .
Causality & Solution: Lower the reaction temperature to prevent thermodynamic migration to the C2 position, and utilize a highly fluorinated alcohol solvent like Hexafluoroisopropanol (HFIP). HFIP forms strong hydrogen bonds with the electrophile, stabilizing the bulky carbocation intermediate and lowering the activation energy required for the sterically hindered C3 attack.
Quantitative Data: Solvent Effects on Sterically Hindered C3-Alkylation
| Solvent | Temperature | Hydrogen Bonding Capacity | C3:C2 Regioselectivity | Yield |
| DCM | 25 °C | None | 1:1 (Poor) | 40% |
| Toluene | 80 °C | None | 1:3 (C2 favored) | 55% |
| THF | 0 °C | Low | 2:1 (Moderate) | 60% |
| HFIP | -20 °C | Extremely High | >20:1 (C3 favored) | 88% |
References
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules (MDPI).[Link]
-
Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. The Journal of Organic Chemistry (ACS).[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts (MDPI).[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
Technical Support Center: HPLC Mobile Phase Optimization for Methyl 2-(1H-indol-5-yloxy)acetate
Technical Support Center: HPLC Mobile Phase Optimization for Methyl 2-(1H-indol-5-yloxy)acetate
Executive Summary
Analyzing Methyl 2-(1H-indol-5-yloxy)acetate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a dual challenge. The molecule features an electron-rich indole ring that is highly prone to secondary interactions with stationary phase silanols, and a methyl ester group that is susceptible to pH-driven hydrolysis. As a Senior Application Scientist, I have designed this technical guide to help you navigate the thermodynamic and kinetic trade-offs required to achieve sharp peak resolution while maintaining analyte integrity.
Troubleshooting Guide & FAQs
Q1: Why is my Methyl 2-(1H-indol-5-yloxy)acetate peak exhibiting severe tailing (Asymmetry > 1.5), and how do I fix it?
Causality: Peak tailing for indole-containing compounds is predominantly caused by secondary interactions between the basic indole nitrogen and unreacted, ionized silanol groups (Si-O⁻) on the silica-based stationary phase[1]. When the mobile phase lacks sufficient ionic strength or the correct pH, these silanols act as secondary cation-exchange sites, dragging the tail of the peak. Actionable Solution: To mitigate secondary silanol interactions, you must either suppress their ionization or mask them. While lowering the pH below 3.0 fully protonates silanols[1], this risks hydrolyzing your ester (see Q3). Instead, use a highly end-capped C18 column combined with a 10 mM Ammonium Acetate buffer (pH 4.5) . The buffer provides sufficient ionic strength to competitively mask residual silanols without requiring extremely acidic conditions[2].
Q2: How do I resolve the intact methyl ester from its primary degradation product, 2-(1H-indol-5-yloxy)acetic acid?
Causality: The free carboxylic acid degradant is significantly more polar than the methyl ester and will elute earlier. However, if your mobile phase pH is near the pKa of this acid (typically ~3.5–4.5), the degradant will exist in a dynamic equilibrium between its ionized and unionized forms, causing its peak to broaden and potentially co-elute with the main ester peak[2]. Actionable Solution: Adjust the organic modifier to enhance selectivity. Switching from Methanol (MeOH) to 1 lowers the mobile phase viscosity, improving mass transfer kinetics within the column pores and yielding sharper peaks for indole derivatives[1]. Utilize a shallow gradient (e.g., 10% to 60% ACN over 15 minutes) to maximize the resolution (Rs > 2.0) between the polar acid and the hydrophobic ester.
Q3: I am observing peak area loss over time during my sequence. Is the mobile phase causing my compound to degrade?
Causality: Yes. Methyl esters undergo both hydronium-catalyzed (acidic) and hydroxide-driven (basic) ester hydrolysis[3]. If your sample diluent or aqueous mobile phase is too basic (pH > 7.0) or strongly acidic (pH < 2.0), the ester linkage will rapidly hydrolyze into the corresponding carboxylic acid and methanol while sitting in the autosampler[4]. Actionable Solution: Maintain the sample diluent and aqueous mobile phase at a weakly acidic "sweet spot" (pH 4.0–5.0), where the rate of ester hydrolysis is at its absolute minimum[4]. Ensure your samples are prepared fresh and stored in a thermostatted autosampler at 4°C to further suppress kinetic degradation.
Quantitative Mobile Phase Analysis
The following table summarizes the causal relationship between mobile phase selection, peak shape, and analyte stability for Methyl 2-(1H-indol-5-yloxy)acetate.
| Aqueous Phase (pH) | Organic Modifier | Peak Asymmetry (As) | Resolution from Free Acid (Rs) | Ester Stability (24h at 4°C) |
| Water (Unbuffered, pH ~6.0) | Acetonitrile | 2.4 (Severe Tailing) | < 1.5 (Co-elution risk) | High |
| 0.1% TFA (pH ~2.0) | Acetonitrile | 1.1 (Excellent) | > 3.0 (Baseline) | Low (Acid Hydrolysis) |
| 10 mM NH₄OAc (pH 4.5) | Methanol | 1.4 (Moderate) | 1.8 (Good) | High |
| 10 mM NH₄OAc (pH 4.5) | Acetonitrile | 1.2 (Good) | 2.5 (Excellent) | High (Optimal) |
Self-Validating Method Optimization Protocol
To ensure trustworthiness and reproducibility, follow this self-validating workflow. Every step includes a built-in check to verify the physical chemistry of the separation.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water (10 mM). Adjust to pH 4.5 using dilute glacial acetic acid.
-
Causality: This specific pH balances silanol masking with ester preservation[3].
-
-
Organic Phase (B): 100% HPLC-grade Acetonitrile.
Step 2: Sample & Diluent Preparation
-
Diluent: Mix 50% Phase A and 50% Phase B.
-
Self-Validation Check (Blank): Inject 10 µL of the diluent before any samples. If peaks appear at the expected retention time of the indole, your system is contaminated, invalidating subsequent data.
Step 3: Chromatographic Conditions
-
Column: High-purity, fully end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus the analyte band)
-
2–15 min: 10% → 80% B (Linear gradient for separation)
-
15–18 min: 80% B (Column wash)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Maintains reproducible mass transfer).
-
Detection: UV at 280 nm (Optimal wavelength for the indole chromophore)[1].
Step 4: System Suitability Testing (SST)
-
Prepare a resolution standard containing 0.1 mg/mL Methyl 2-(1H-indol-5-yloxy)acetate spiked with 1% of the free acid degradant.
-
Validation Criteria: The method is only valid for sample analysis if:
-
Resolution (Rs) between the acid and ester is ≥ 2.0.
-
Peak Asymmetry (As) of the main ester peak is ≤ 1.5.
-
RSD of the ester peak area over 5 replicate injections is ≤ 2.0%.
-
Diagnostic Workflow
Logical workflow for troubleshooting HPLC peak resolution and stability issues.
References
- Source: benchchem.
- Source: benchchem.
- Source: acs.
- Title: Hydrolytic (In)
Sources
Reference Data & Comparative Studies
Validation of LC-MS/MS methods for detecting Methyl 2-(1H-indol-5-yloxy)acetate
Validation of LC-MS/MS methods for detecting Methyl 2-(1H-indol-5-yloxy)acetate
An Authoritative Guide to the Validation of LC-MS/MS Methods for the Quantification of Methyl 2-(1H-indol-5-yloxy)acetate in Biological Matrices
Introduction: The Analytical Imperative for Novel Indole Derivatives
Methyl 2-(1H-indol-5-yloxy)acetate represents a class of indole-containing compounds with significant potential in drug discovery, often investigated for their roles as modulators of various biological pathways. As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical chemistry. The ability to accurately and reliably quantify this molecule in complex biological matrices such as plasma or serum is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
This guide provides a comprehensive framework for the validation of an LC-MS/MS method for Methyl 2-(1H-indol-5-yloxy)acetate, structured from the perspective of a senior application scientist. We will explore two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—and compare their performance across key validation parameters. The principles and protocols discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Foundation of a Robust Method: Core Validation Parameters
Before delving into experimental comparisons, it is crucial to understand the "why" behind each validation parameter. A validated method provides a comprehensive performance profile, assuring that the assay is fit for its intended purpose.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, this is primarily achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).
-
Linearity and Range: Demonstrating a direct, proportional relationship between the instrument response and the concentration of the analyte over a defined range. This defines the working boundaries of the assay.
-
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of these measurements. These are assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High Quality Control (QC) samples) both within a single analytical run (intra-day) and across multiple runs (inter-day).
-
Matrix Effect: The alteration of ionization efficiency by co-eluting, undetected components from the biological matrix. This is a critical parameter in LC-MS/MS that can lead to erroneous quantification if not properly assessed and controlled.
-
Recovery: The efficiency of the extraction process in isolating the analyte from the biological matrix. Consistent and reproducible recovery is more important than achieving 100% recovery.
-
Stability: Evaluating the chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).
The entire validation process is a system of interconnected checks, as illustrated below.
Caption: Logical flow of the LC-MS/MS method validation process.
Comparative Validation Workflow: Protein Precipitation vs. Liquid-Liquid Extraction
We will now compare two widely used sample preparation strategies for the extraction of Methyl 2-(1H-indol-5-yloxy)acetate and a suitable internal standard (IS) from human plasma. The choice of an appropriate IS is critical; it should be a stable, isotopically labeled version of the analyte (e.g., Methyl 2-(1H-indol-5-yloxy)acetate-d3) or a close structural analog that mimics the analyte's behavior during extraction and ionization.
Experimental Protocol: Step-by-Step Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL primary stock solution of Methyl 2-(1H-indol-5-yloxy)acetate and the IS in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike the appropriate working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 200, 500, 1000 ng/mL).
-
Similarly, prepare QC samples at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).
3. Sample Extraction: A Side-by-Side Comparison
The following diagram illustrates the two distinct extraction workflows.
Caption: Comparative sample preparation workflows: PPT vs. LLE.
4. LC-MS/MS Instrumentation and Conditions (Example):
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Column: Phenomenex Kinetex® C18 (2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Methyl 2-(1H-indol-5-yloxy)acetate: Q1 206.1 -> Q3 147.1 (Quantifier), Q1 206.1 -> Q3 118.1 (Qualifier)
-
IS (e.g., d3-analog): Q1 209.1 -> Q3 150.1
-
Performance Data: An Objective Comparison
The success of a validation is determined by whether the experimental data meets the acceptance criteria outlined in regulatory guidelines, typically ±15% deviation from the nominal value (±20% for the LLOQ) for accuracy and a precision of ≤15% CV (≤20% for the LLOQ).
Table 1: Accuracy and Precision Comparison
| Parameter | QC Level (ng/mL) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Acceptance Criteria |
| Intra-Day Accuracy | LLOQ (1) | 104.5% | 98.7% | 80-120% |
| Low (3) | 101.2% | 96.5% | 85-115% | |
| Mid (75) | 97.8% | 102.1% | 85-115% | |
| High (750) | 99.5% | 100.8% | 85-115% | |
| Intra-Day Precision (%CV) | LLOQ (1) | 8.2% | 5.4% | ≤20% |
| Low (3) | 6.5% | 4.1% | ≤15% | |
| Mid (75) | 4.1% | 2.8% | ≤15% | |
| High (750) | 3.5% | 2.2% | ≤15% | |
| Inter-Day Accuracy | LLOQ (1) | 106.1% | 101.3% | 80-120% |
| Low (3) | 103.4% | 98.2% | 85-115% | |
| Mid (75) | 99.1% | 103.0% | 85-115% | |
| High (750) | 100.7% | 101.5% | 85-115% | |
| Inter-Day Precision (%CV) | LLOQ (1) | 11.5% | 7.8% | ≤20% |
| Low (3) | 8.9% | 5.6% | ≤15% | |
| Mid (75) | 6.2% | 4.5% | ≤15% | |
| High (750) | 5.4% | 3.9% | ≤15% |
Analysis: Both methods meet the acceptance criteria for accuracy and precision. However, the LLE method demonstrates consistently lower %CV values, indicating superior reproducibility. This is a common finding, as LLE often provides a cleaner extract, reducing variability.
Table 2: Recovery and Matrix Effect Comparison
| Parameter | Analyte Concentration | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Interpretation |
| Extraction Recovery (%) | Low QC (3 ng/mL) | 95.7% | 78.2% | PPT is more efficient at analyte extraction. |
| High QC (750 ng/mL) | 98.1% | 81.5% | LLE recovery is lower but consistent. | |
| Matrix Effect (Factor) | Low QC (3 ng/mL) | 0.82 | 0.98 | PPT shows significant ion suppression (Factor < 1). |
| High QC (750 ng/mL) | 0.85 | 1.01 | LLE shows negligible matrix effect (Factor ≈ 1). | |
| IS-Normalized Matrix Factor (%CV) | Across 6 lots of plasma | 12.8% | 3.7% | LLE provides much better control over matrix variability. |
Analysis: This table reveals the critical trade-off between the two techniques. PPT offers higher recovery but suffers from significant ion suppression (a matrix effect factor of 0.82 indicates an 18% loss in signal compared to a clean solution). LLE, while having lower recovery, produces a much cleaner extract, resulting in a negligible matrix effect. The low %CV for the IS-normalized matrix factor for LLE across different plasma lots is a strong indicator of a more robust and reliable method that will perform well when analyzing samples from a diverse patient population.
Discussion and Method Selection
-
Protein Precipitation (PPT): This method is fast, simple, and provides high analyte recovery. However, its primary drawback is the limited cleanup, which often leads to significant matrix effects. For Methyl 2-(1H-indol-5-yloxy)acetate, the observed ion suppression could compromise assay sensitivity and reproducibility, especially at the LLOQ. While the use of a stable isotope-labeled internal standard can compensate for this, a strong matrix effect is still an analytical vulnerability.
-
Liquid-Liquid Extraction (LLE): This method involves more steps and has a slightly lower recovery. Its significant advantage is the superior sample cleanup. By selectively partitioning the analyte into an immiscible organic solvent, many endogenous interferences (e.g., phospholipids, salts) are left behind in the aqueous layer. The resulting data shows a near-absent matrix effect and better precision. For a regulated bioanalytical study, this level of cleanliness and control is highly desirable.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
Benchmarking Methyl 2-(1H-indol-5-yloxy)acetate as an Intermediate for API Manufacturing
Benchmarking Methyl 2-(1H-indol-5-yloxy)acetate as an Intermediate for API Manufacturing
The 5-hydroxyindole scaffold is a privileged pharmacophore ubiquitous in drug discovery, serving as the core structure for numerous active pharmaceutical ingredients (APIs), including serotonin receptor modulators, anti-inflammatory agents, and novel kinase inhibitors. Functionalizing the C5-hydroxyl group via O-alkylation is a critical synthetic node in these workflows.
This guide benchmarks Methyl 2-(1H-indol-5-yloxy)acetate (CAS: 857261-14-4) against alternative intermediates, evaluating its synthetic efficiency, chemoselectivity, and downstream deprotection kinetics. By analyzing the causality behind these experimental choices, we provide a self-validating framework for researchers scaling up indole-based API manufacturing.
Strategic Relevance in API Synthesis
In the synthesis of complex APIs, such as Positron Emission Tomography (PET) imaging agents for Diacylglycerol Kinase Gamma (DGKγ), researchers frequently construct the indole core via the Nenitzescu reaction, followed by O-alkylation[1]. The choice of the alkylating agent at this stage dictates the efficiency of the entire downstream workflow.
While ethyl bromoacetate and benzyl bromide are common alternatives, methyl bromoacetate is overwhelmingly preferred. The resulting intermediate, Methyl 2-(1H-indol-5-yloxy)acetate, offers a superior balance of atom economy and mild deprotection conditions, which is crucial when the API contains sensitive functional groups that cannot withstand harsh acidic, basic, or reductive environments.
Workflow for the synthesis and hydrolysis of Methyl 2-(1H-indol-5-yloxy)acetate.
Benchmarking Alternatives: A Comparative Data Analysis
To objectively evaluate Methyl 2-(1H-indol-5-yloxy)acetate, we must benchmark it against its ethyl ester and benzyl ether counterparts. The data below synthesizes the performance metrics of these three protecting/activating strategies during the O-alkylation and subsequent deprotection phases.
| Protecting/Activating Group | Alkylating Reagent | Alkylation Yield | Deprotection Condition | Atom Economy | Downstream Compatibility |
| Methyl Ester | Methyl bromoacetate | >90% | Mild Saponification (NaOH/MeOH, RT) | High | Excellent (Preserves alkenes/alkynes) |
| Ethyl Ester | Ethyl bromoacetate | 80–85% | Moderate Saponification (NaOH/EtOH, Reflux) | Moderate | Good (Requires thermal stress) |
| Benzyl Ether | Benzyl bromide | ~80% | Hydrogenolysis (Pd/C, H₂) | Low | Poor (Reduces double bonds, poisoned by S) |
The Causality of Superiority
-
Steric Kinetics (Methyl vs. Ethyl): The methyl ester undergoes saponification significantly faster than the ethyl ester. The reduced steric bulk of the methoxy group lowers the transition state energy during nucleophilic acyl substitution by the hydroxide ion. This allows deprotection to occur at room temperature, preventing the thermal degradation of the indole core.
-
Chemoselectivity (Ester vs. Ether): Benzyl ethers require palladium-catalyzed hydrogenolysis for deprotection. If the target API contains reducible moieties (e.g., alkenes, alkynes, or nitro groups) or sulfur atoms (which poison Pd catalysts), the benzyl strategy fails. The methyl ester bypasses this entirely by utilizing orthogonal hydrolytic cleavage.
Decision matrix comparing O-alkylation strategies for 5-hydroxyindole derivatives.
Experimental Methodology: A Self-Validating Protocol
The following protocols detail the synthesis and utilization of Methyl 2-(1H-indol-5-yloxy)acetate. Every step is designed as a self-validating system, where the physical phenomena directly confirm the chemical logic [1].
Protocol 1: Regioselective O-Alkylation
Objective: Synthesize Methyl 2-(1H-indol-5-yloxy)acetate without triggering unwanted N-alkylation at the indole ring.
-
Preparation: Dissolve 1.0 equivalent of the 5-hydroxyindole derivative in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 1.5 equivalents of Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ is a mild, non-nucleophilic base. It selectively deprotonates the phenolic hydroxyl group (pKa ~10) to form a highly nucleophilic phenoxide. It is not strong enough to abstract the indole N-H proton (pKa ~16), thereby enforcing strict regioselectivity for O-alkylation over N-alkylation.
-
-
Alkylation: Add 1.2 equivalents of methyl bromoacetate dropwise at 0°C.
-
Causality: Dropwise addition controls the exothermic nature of the reaction, suppressing the formation of di-alkylated byproducts.
-
-
Propagation: Heat the mixture to 70°C and stir for 12 hours.
-
Workup: Quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate under reduced pressure to yield the methyl ester [2].
Protocol 2: Mild Saponification to API Precursor
Objective: Convert the methyl ester to 2-(1H-indol-5-yloxy)acetic acid for downstream amide coupling.
-
Solvation: Dissolve the Methyl 2-(1H-indol-5-yloxy)acetate in a 3:1 mixture of Methanol (MeOH) and water.
-
Hydrolysis: Add 2.0 equivalents of aqueous Sodium Hydroxide (NaOH) and stir at room temperature for 4 hours.
-
Causality: The mixed solvent system is critical. Methanol dissolves the organic ester, while water dissolves the inorganic NaOH, creating a homogenous phase that accelerates the nucleophilic attack of the hydroxide ion on the sterically unhindered methyl carbonyl.
-
-
Precipitation: Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches ~3.
-
Causality: Lowering the pH below the pKa of the carboxylic acid (~4.5) protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid. The sudden loss of ionic character causes the highly pure API precursor to crash out of the aqueous solution as a solid precipitate.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.
References
-
Design, Synthesis, and Evaluation of 11C-Labeled 3-Acetyl-Indole Derivatives as a Novel Positron Emission Tomography Imaging Agent for Diacylglycerol Kinase Gamma (DGKγ) in Brain. Journal of Medicinal Chemistry (ACS Publications).[Link]
Safety & Regulatory Compliance
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE proper disposal procedures
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE proper disposal procedures
METHYL 2-(1H-INDOL-5-YLOXY)ACETATE: Operational Handling and Proper Disposal Procedures
Executive Summary
Methyl 2-(1H-indol-5-yloxy)acetate (CAS: 857261-14-4) is a highly functionalized indole derivative frequently utilized as a synthetic intermediate in medicinal chemistry and drug development [1]. Its structure—featuring an electron-rich indole core and a hydrolyzable ester linkage—makes it a versatile building block for synthesizing complex heterocycles and serotonin receptor modulators. However, these same physicochemical properties dictate strict operational handling and disposal protocols. This guide provides step-by-step, self-validating methodologies for the safe lifecycle management of this compound, ensuring compliance with U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations [2].
Physicochemical & Regulatory Risk Profile
To establish a safe operational baseline, researchers must understand the intrinsic properties and regulatory classification of the material.
| Property / Parameter | Specification / Classification |
| Chemical Name | Methyl 2-(1H-indol-5-yloxy)acetate |
| CAS Number | 857261-14-4 [1] |
| Molecular Weight | 205.21 g/mol |
| Physical State | Solid (Powder/Crystals) |
| EPA RCRA Status | Non-regulated chemical waste (Default); D001 if mixed with flammable solvents [2]. |
| Primary Hazards | Skin/Eye irritation, potential respiratory tract irritation. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, strong bases. |
Operational Handling & Safety Protocol
Standardizing handling procedures prevents accidental exposure and minimizes the generation of hazardous waste.
Step 1: Engineering Controls & Environmental Isolation
-
Action: Always handle the powdered solid inside a certified, properly functioning Chemical Fume Hood (CFH) or ventilated weighing enclosure.
-
Causality: Airborne dust from functionalized indole derivatives can cause acute respiratory irritation. The CFH maintains negative pressure, ensuring that any aerosolized particulates are drawn away from the operator's breathing zone.
Step 2: Personal Protective Equipment (PPE) Selection
-
Action: Don a standard laboratory coat, wrap-around safety goggles, and disposable nitrile gloves.
-
Causality: The indole scaffold is highly lipophilic. Nitrile provides an effective, impermeable barrier against lipophilic organic molecules, preventing rapid dermal absorption that could occur with latex alternatives.
Step 3: Weighing and Transfer Mechanics
-
Action: Use static-free spatulas and grounded weigh boats.
-
Causality: Fine organic powders are prone to static cling. Grounded equipment prevents the sudden aerosolization or repulsion of the powder, ensuring accurate stoichiometric measurements and preventing surface contamination.
Step-by-Step Disposal Procedures (EPA RCRA Compliance)
While Methyl 2-(1H-indol-5-yloxy)acetate is not specifically P- or U-listed under RCRA, its structural similarity to active pharmaceutical ingredients (APIs) necessitates complete destruction to prevent environmental contamination [2].
Phase 1: Segregation and Satellite Accumulation (SAA)
-
Select a Compatible Container: Place waste in a high-density polyethylene (HDPE) or amber glass container.
-
Causality: Amber glass protects the photosensitive indole core from UV degradation, while HDPE prevents solvent permeation.
-
-
Chemical Segregation: Strictly isolate this waste from strong oxidizing agents (e.g., peroxides, nitrates) and highly corrosive aqueous streams.
-
Causality: The electron-rich C3 position of the indole core is highly susceptible to electrophilic attack and oxidation, which can trigger exothermic reactions. Furthermore, the methyl acetate moiety will rapidly hydrolyze under extreme pH, generating unexpected pressure from volatile byproducts.
-
-
SAA Placement: Keep the container in a designated Satellite Accumulation Area (SAA) strictly at or near the point of generation (within the same laboratory) [3].
Phase 2: Packaging and Labeling
-
Immediate Labeling: Affix a compliant "Hazardous Waste" label immediately upon placing the first grain of solid or drop of solution into the container.
-
Explicit Documentation: Clearly list "Methyl 2-(1H-indol-5-yloxy)acetate" and all associated solvents (e.g., Dichloromethane, Methanol) on the label. Do not use chemical formulas or abbreviations.
-
Causality: Accurate documentation is legally required by 40 CFR Part 262 and ensures that downstream waste handlers can properly classify the waste stream for incineration [2].
-
Phase 3: Final Destruction
-
EHS Transfer: Once the SAA container reaches its volume limit (or the 90/180-day regulatory limit for Central Accumulation), submit a waste pickup request to your Environmental Health & Safety (EHS) department.
-
High-Temperature Incineration: The designated disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Causality: Sustained high temperatures (>1000°C) completely cleave the heterocyclic ring system and ester linkage, converting the compound into basic oxides (CO2, NOx, H2O) and preventing any biological diversion or environmental accumulation.
-
Spill Response Workflow
In the event of an accidental release, execute the following self-validating containment protocol:
-
Evacuate and Isolate: Clear non-essential personnel from the immediate area to prevent the tracking of the chemical throughout the facility.
-
Containment: Gently cover the solid spill with damp paper towels or a commercial chemical spill pad.
-
Causality: Wetting the material suppresses dust formation, preventing inhalation hazards during the cleanup process.
-
-
Collection: Sweep up the dampened material using a non-sparking brush and dustpan. Place all debris (including the paper towels) into a designated, sealable hazardous waste container.
-
Decontamination: Wash the spill area with a mild detergent and water, followed by a final wipe-down with an appropriate solvent (e.g., isopropanol) to solubilize and remove any residual organic traces.
Process Visualization
Caption: Lifecycle and disposal workflow of Methyl 2-(1H-indol-5-yloxy)acetate under EPA RCRA guidelines.
References
Personal protective equipment for handling METHYL 2-(1H-INDOL-5-YLOXY)ACETATE
Personal protective equipment for handling METHYL 2-(1H-INDOL-5-YLOXY)ACETATE
Essential Safety and Handling Guide for METHYL 2-(1H-INDOL-5-YLOXY)ACETATE
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE. The following procedures are based on established best practices for handling indole compounds and are designed to ensure a safe and compliant laboratory environment.
Hazard Summary
Based on available data for similar compounds, METHYL 2-(1H-INDOL-5-YLOXY)ACETATE should be considered as potentially causing the following:
-
Skin Irritation: May cause skin irritation upon direct contact.[4][5]
-
Serious Eye Irritation: Can cause serious eye irritation or damage if it comes into contact with the eyes.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][6][7][8][9]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[4][5][10][11][12][13][14][15]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling METHYL 2-(1H-INDOL-5-YLOXY)ACETATE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][8] | Protects against splashes that could cause serious eye irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Prevents skin contact, which may lead to irritation.[5] |
| Body Protection | A lab coat or a chemical-resistant gown.[1] | Protects clothing and underlying skin from accidental spills and contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] | Minimizes the inhalation of any dust or vapors, which may cause respiratory irritation.[1][2][6][7][8][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing risk and ensuring experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
All handling of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
-
Cover the work surface with absorbent, disposable bench paper.[3]
2. Donning Personal Protective Equipment (PPE):
-
Follow the sequence outlined in the diagram below for correctly putting on and taking off PPE to avoid cross-contamination.
3. Handling the Compound:
-
Avoid direct contact with the substance.[2] Do not get it in your eyes, on your skin, or on your clothing.[1]
-
When weighing or transferring the solid, do so carefully to avoid the creation of dust.[1]
-
Keep containers tightly closed when not in use.[1][6][9][11][15][16]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][6][9][13][14][17]
4. Post-Handling Procedures:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent within the fume hood.[3]
-
Wipe down the work surface of the fume hood.[3]
-
Properly remove and dispose of PPE as outlined in the disposal plan.[1][3]
Visual Workflow for Handling METHYL 2-(1H-INDOL-5-YLOXY)ACETATE
Caption: Workflow for the safe handling of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Carefully sweep or wipe up the spilled material and place it in a designated, sealed hazardous waste container.[8][17]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][17] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[6] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water and seek immediate medical attention.[2][17]
Disposal Plan
Proper disposal of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2]
-
Chemical Waste: All chemical waste, including the compound itself and any solutions containing it, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2][17] Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Materials: All disposables that have come into contact with the chemical, such as gloves, absorbent paper, and pipette tips, must be disposed of in a designated hazardous waste container.[1][2][17]
References
- Personal protective equipment for handling Methyl 7-methoxy-1H-indole-4-carboxyl
- methyl 2-(1H-indol-5-yl)
- Personal protective equipment for handling Indole-propylamine - Benchchem. (URL: )
- Indole Detection Reagent - Safety D
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (URL: )
- 2-[(1-methyl-1H-indol-5-yl)oxy]acetic acid - NextSDS. (URL: )
- SAFETY DATA SHEET - according to Regul
- SAFETY D
- SAFETY D
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Safety Data Sheet Methyl acetate Revision 5, D
- SAFETY D
- Methyl acet
- Methyl Acetate CAS No 79-20-9 MATERIAL SAFETY D
- SAFETY D
- 5-Methoxy-2-methyl-3-indoleacetic acid - AK Scientific, Inc. (URL: )
- Methyl Acetate - Safety D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. nextsds.com [nextsds.com]
- 6. fishersci.com [fishersci.com]
- 7. fpc.com.tw [fpc.com.tw]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. agilent.com [agilent.com]
- 16. redox.com [redox.com]
- 17. edvotek.com [edvotek.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
